molecular formula C10H10N2OS B15081703 2-(Methylamino)-5-phenyl-1,3-thiazol-4-one CAS No. 2933-32-6

2-(Methylamino)-5-phenyl-1,3-thiazol-4-one

Cat. No.: B15081703
CAS No.: 2933-32-6
M. Wt: 206.27 g/mol
InChI Key: MATCTTRKYAFCOX-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-phenyl-1,3-thiazol-4-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-(Methylamino)-5-phenyl-1,3-thiazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of a substituted benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include heating the mixture under reflux and using solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(Methylamino)-5-phenyl-1,3-thiazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(Methylamino)-5-phenyl-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential pharmacological properties, it is explored as a lead compound in drug discovery and development.

    Industry: The compound finds applications in the production of dyes, pigments, and other materials due to its unique chemical structure

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-phenyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

2-(Methylamino)-5-phenyl-1,3-thiazol-4-one can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture, leading to distinct biological activities and applications.

Properties

CAS No.

2933-32-6

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-methylimino-5-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H10N2OS/c1-11-10-12-9(13)8(14-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12,13)

InChI Key

MATCTTRKYAFCOX-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)C(S1)C2=CC=CC=C2

Origin of Product

United States

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